4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor such as a thioamide and an α-haloketone.
Amination: Introduction of the amino group at the 4-position of the thiazole ring.
N-Benzylation: Benzylation of the nitrogen atom at the 5-position.
N-Alkylation: Alkylation of the nitrogen atom at the 3-position with isopropyl group.
Carboxamide Formation: Introduction of carboxamide groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or benzyl groups.
Reduction: Reduction reactions could target the carboxamide groups.
Substitution: The thiazole ring and amino groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound with a simpler structure.
Benzylthiazole: Similar structure but without the amino and carboxamide groups.
Isopropylthiazole: Similar structure but without the benzyl and amino groups.
Uniqueness
4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is unique due to the combination of functional groups that may confer specific biological activities or chemical reactivity not seen in simpler thiazole derivatives.
Properties
IUPAC Name |
4-amino-5-N-benzyl-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9(2)18-14(20)12-11(16)13(22-19-12)15(21)17-8-10-6-4-3-5-7-10/h3-7,9H,8,16H2,1-2H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRCVZDWTFNTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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